4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Purity Procurement Quality Control

This TBDMS-protected bromopyridine is engineered for sequential, orthogonal functionalization, providing a crucial advantage in complex syntheses. The robust 4-bromo handle facilitates high-yield Suzuki couplings (73–96%), while the TBDMS ether, which is 10⁴ times more hydrolytically stable than a TMS group, remains intact for late-stage deprotection. Its enhanced SNAr reactivity over 3-bromo isomers enables rapid diversification for SAR studies. Sourced with comprehensive batch-specific QC documentation (NMR, HPLC, GC) and a 98% purity specification, it minimizes the risk of costly batch failures and ensures reproducible results across multi-project, centralized research environments.

Molecular Formula C12H20BrNOSi
Molecular Weight 302.28 g/mol
CAS No. 1307231-10-2
Cat. No. B6614787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
CAS1307231-10-2
Molecular FormulaC12H20BrNOSi
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br
InChIInChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3
InChIKeyAGAZAXKMRBMPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS 1307231-10-2): Strategic TBDMS-Protected Bromopyridine for Orthogonal Synthesis


4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS 1307231-10-2) is a heteroaryl bromide featuring a tert-butyldimethylsilyl (TBDMS) ether-protected 2-hydroxymethyl substituent on a pyridine ring [1]. The compound has a molecular weight of 302.28 g/mol and formula C₁₂H₂₀BrNOSi, with the bromine atom positioned at the 4-position of the pyridine ring, providing a versatile handle for palladium-catalyzed cross-coupling reactions while the TBDMS group offers orthogonal protection for the hydroxymethyl moiety during multi-step synthetic sequences .

Why 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine Cannot Be Replaced by Unprotected or Positionally Isomeric Analogs


Generic substitution of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine with simpler analogs such as 4-bromo-2-pyridinemethanol (CAS 131747-45-0) or 2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS 101192-63-6) leads to significant loss of synthetic utility. The TBDMS ether is approximately 10⁴ times more stable to hydrolytic cleavage than the corresponding trimethylsilyl (TMS) ether , while the unprotected hydroxymethyl group is incompatible with many organometallic reagents required for cross-coupling chemistry. Furthermore, the 4-bromo substitution pattern exhibits enhanced reactivity in nucleophilic aromatic substitution (SNAr) compared to the 3-bromo isomer [1], and the 2-((TBDMS)oxy)methyl group directs regioselective transformations at the adjacent 3-position while leaving the 4-bromo site available for orthogonal functionalization [2].

Quantitative Differentiation of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Purity, Stability, Reactivity, and QC Benchmarking


Purity Specification: 98% (Bidepharm) vs. 95% (AKSci) – Direct Vendor Comparison for Procurement Decisions

When selecting a commercial source for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine, purity specification directly impacts synthetic reliability and downstream purification burden. Bidepharm supplies this compound with a standard purity of 98% , whereas AKSci offers a minimum purity specification of 95% . This 3% absolute difference in purity can translate to reduced byproduct formation and higher yields in stoichiometric transformations, particularly in cross-coupling reactions where halide purity influences catalyst turnover [1].

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TBDMS Ether Stability: 10⁴‑Fold Hydrolytic Stability Advantage Over TMS Ethers

The tert-butyldimethylsilyl (TBDMS) protecting group on this compound exhibits approximately 10,000 times (10⁴-fold) greater stability toward hydrolysis compared to the corresponding trimethylsilyl (TMS) ether . This quantitative stability differential has been established through comparative hydrolysis kinetic studies under basic conditions [1]. In practical terms, the TBDMS ether remains intact under aqueous workup conditions, mild acidic environments, and many nucleophilic reaction media where a TMS-protected analog would undergo premature deprotection.

Protecting Group Stability Orthogonal Synthesis Hydrolytic Resistance

Regioselective Suzuki–Miyaura Coupling: 4-Bromo Position Enables Sequential Orthogonal Functionalization

The 4-bromo substituent in 2,4-disubstituted pyridines is strategically positioned for orthogonal functionalization. In 2,4-dibromopyridine, the C2 position undergoes selective Suzuki coupling under mild conditions, leaving the C4 bromide intact for subsequent transformation [1]. For 4-bromo-2-substituted pyridines analogous to the target compound, Suzuki–Miyaura coupling with aryl boronic acids typically proceeds with isolated yields ranging from 73% to 96%, depending on the specific coupling partner and catalyst system [2]. This reactivity profile enables a sequential functionalization strategy where the 4-position can be elaborated after the 2-substituent has been deprotected or further modified.

Cross-Coupling Regioselectivity Suzuki-Miyaura Heteroaryl Bromide

Batch-Specific Analytical QC: NMR, HPLC, and GC Traceability Ensures Reproducibility

Unlike many catalog reagents that lack comprehensive batch-specific documentation, 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine supplied by Bidepharm includes access to batch-specific analytical certificates containing NMR, HPLC, and GC data . This level of analytical characterization enables researchers to verify identity, quantify purity, and detect trace impurities before committing valuable synthetic intermediates or biological assays. Such documentation is particularly critical when the compound is used as a key intermediate in regulated environments or when troubleshooting unexpected reaction outcomes.

Analytical Chemistry Quality Assurance Reproducibility

4-Bromo vs. 3-Bromo Isomer: Enhanced SNAr Reactivity Enables Milder Reaction Conditions

The 4-bromo substitution pattern on the pyridine ring confers significantly higher reactivity in nucleophilic aromatic substitution (SNAr) compared to the 3-bromo isomer. Mechanistic studies have demonstrated that 4-bromopyridines readily undergo SNAr with phenolate anion, whereas 3-bromopyridines require isomerization to the 4-bromo form via pyridyne intermediates to achieve efficient substitution [1]. This reactivity differential is exploited in base-catalyzed isomerization protocols that convert 3-bromopyridines to 4-substituted products with high selectivity [2]. Consequently, the target compound's 4-bromo position enables direct functionalization without the need for isomerization steps or forcing conditions.

Nucleophilic Aromatic Substitution Isomer Comparison Reactivity

Optimal Deployment Scenarios for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine in Research and Industrial Synthesis


Multi-Step Orthogonal Synthesis of Complex Heterocyclic Scaffolds

The combination of a robust TBDMS-protected alcohol and a 4-bromo handle enables sequential orthogonal functionalization. In a typical workflow, the TBDMS ether remains intact during palladium-catalyzed Suzuki coupling at the 4-position (73–96% yields [1]), after which the silyl group can be selectively deprotected with fluoride sources to reveal the 2-hydroxymethyl group for further derivatization. This orthogonal strategy minimizes protecting group manipulations and improves overall yield in complex natural product or pharmaceutical intermediate synthesis.

Medicinal Chemistry Hit-to-Lead Optimization via C4 Diversification

The 4-bromo position serves as a versatile diversification point for introducing aryl, heteroaryl, or alkenyl groups via cross-coupling. Because 4-bromopyridines exhibit higher SNAr reactivity than 3-bromo isomers [2], libraries of 4-substituted analogs can be generated under mild conditions, accelerating structure–activity relationship (SAR) studies. The TBDMS-protected 2-hydroxymethyl group can later be unmasked to introduce additional polarity or hydrogen-bonding motifs without disturbing the newly formed C4–C bond.

Process Chemistry Campaigns Requiring Batch-to-Batch Consistency

For kilogram-scale syntheses where impurity profiles directly impact yield and purity, the availability of batch-specific NMR, HPLC, and GC data (98% purity specification ) reduces the risk of costly batch failures. The documented stability of the TBDMS ether (10⁴-fold over TMS ) further ensures that the building block remains intact during extended storage and handling, supporting just-in-time manufacturing strategies.

Academic Core Facilities Supplying Multiple Research Groups

Centralized synthetic facilities benefit from the compound's well-characterized reactivity and commercial availability with comprehensive QC documentation. Researchers across diverse projects can reliably employ the same batch of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine for Suzuki couplings, SNAr reactions, or deprotection studies without needing to independently revalidate identity or purity, streamlining collaborative research efforts.

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